molecular formula C9H12O2 B3425479 1-(Furan-2-yl)-2,2-dimethylpropan-1-one CAS No. 4208-54-2

1-(Furan-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B3425479
CAS No.: 4208-54-2
M. Wt: 152.19 g/mol
InChI Key: KUMBYTKNBWARAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2,2-dimethylpropan-1-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a dimethylpropanone moiety. Furans have been extensively studied due to their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product in good yield . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-(Furan-2-yl)-2,2-dimethylpropan-1-one undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like tetrahydrofuran or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(Furan-2-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMBYTKNBWARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281768
Record name 1-(2-Furanyl)-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-54-2
Record name 1-(2-Furanyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furanyl)-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(Furan-2-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(Furan-2-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(Furan-2-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(Furan-2-yl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.